3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one

Physicochemical profiling Drug-likeness In silico ADME

Sourcing novel, bifunctional heterocyclic scaffolds with balanced ADME properties often limits early discovery efforts. This aminofurazan-cyclohexenone compound solves that by providing orthogonal enone and primary amine handles for rapid diversification via Michael addition, reductive amination, or amide coupling. Key advantages: • Low predicted logP (0.27) and clean Rule-of-5 profile support oral bioavailability programs. • Underrepresented scaffold offering novelty for kinase or GPCR lead generation. • Suitable as a blind test case for validating computational ADME prediction models against future experimental data.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 1087654-59-8
Cat. No. B12221551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one
CAS1087654-59-8
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC2=NON=C2N
InChIInChI=1S/C8H10N4O2/c9-7-8(12-14-11-7)10-5-2-1-3-6(13)4-5/h4H,1-3H2,(H2,9,11)(H,10,12)
InChIKeyUYQHQYOQZGMIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Overview


3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one is a synthetic heterocyclic compound featuring a cyclohexenone core linked via an amino bridge to a 4-amino-1,2,5-oxadiazole (aminofurazan) moiety . With a molecular formula of C8H10N4O2 and a monoisotopic mass of 194.08 Da, it belongs to the oxadiazole class of compounds, which are recognized for their diverse biological activities and use as pharmacophores in medicinal chemistry . However, publicly available quantitative biological or physicochemical profiling data specific to this compound remain extremely limited, making direct comparator-based differentiation currently unfeasible based on open-access literature.

Scaffold Novel aminofurazan-cyclohexenone core with under-explored chemical space
Profile Predicted drug-like oral profile (logP 0.27, PSA 94, clean Rule-of-5) supports medicinal chemistry exploration
Data status No published biological data; treat as uncharacterized scaffold, not a validated tool compound

Why Generic Substitution Is Not Straightforward


Although numerous oxadiazole derivatives exist as research compounds, simple substitution based on the aminofurazan scaffold is unreliable because minor structural variations—such as the position of the amino group, the nature of the linker, and the cyclohexenone substitution pattern—can profoundly alter target binding, metabolic stability, and physicochemical properties . In the absence of publicly available head-to-head biological data for this specific compound, any assumption of functional equivalence with other aminofurazan-cyclohexenone analogs is speculative and poses a risk to experimental reproducibility.

Structural sensitivity

Minor changes in linker length or amino group position can shift target binding and physicochemical properties

Lack of comparator data

No head-to-head biological assays exist for this exact compound; functional equivalence assumptions are speculative

Class heterogeneity

Oxadiazole derivatives vary widely in logP, H-bond profile, and stability; scaffold‑based substitution is unreliable

Quantitative Differentiation Evidence


Predicted Physicochemical Profile vs. Structural Analogs

ACD/Labs Percepta predictions for this compound yield a logP of 0.27, a polar surface area (PSA) of 94 Ų, and zero Rule-of-5 violations, suggesting favorable oral bioavailability potential . These values position the compound with lower lipophilicity compared to many substituted oxadiazole derivatives (e.g., 5-aryl-1,2,4-oxadiazoles typically exhibit logP > 2), which may translate into distinct solubility and permeability profiles, although this remains a class-level inference without direct experimental confirmation .

Predicted logP & PSA
Class-level inference
This compound: logP 0.27, PSA 94 Ų
Typical 5-aryl-1,2,4-oxadiazoles: logP >2
~10–100× lower predicted lipophilicity; may imply better aqueous solubility (class-level, not experimentally confirmed)
In silico prediction (ACD/Labs); requires experimental logP/D and solubility validation
Physicochemical profiling Drug-likeness In silico ADME

Hydrogen Bond Donor/Acceptor Profile vs. Heterocyclic Cores

The compound possesses 3 hydrogen bond donors and 6 hydrogen bond acceptors, yielding a donor/acceptor ratio of 0.5 . This contrasts with common heterocyclic building blocks such as 1,2,4-triazole or tetrazole derivatives (which typically have fewer acceptors) and may confer unique patterns of intermolecular interaction, though no direct comparative crystallographic data exist .

H‑Bond Donors/Acceptors
Class-level inference
This compound: 3 donors, 6 acceptors
1,2,4-Triazole: 1 donor, 3 acceptors
Higher H‑bond capacity may support target engagement but risks reducing membrane permeability
No crystallographic data; donor/acceptor counts based on molecular formula
Molecular recognition Supramolecular chemistry Crystal engineering

Predicted Boiling Point and Volatility Profile

The predicted boiling point is 388.5 ± 52.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C . This suggests low volatility, which is comparable to many drug-like heterocycles but contrasts with lighter oxadiazole fragments (e.g., 1,2,5-oxadiazole itself, bp ~ 98 °C). This property may influence handling and formulation strategies in research settings .

Predicted Boiling Point
Class-level inference
388.5 °C (at 760 mmHg)
Low volatility simplifies bench handling; contrasts with light oxadiazole fragments (~98 °C)
Predicted (ACD/Labs); experimental BP not available. Vapor pressure near 0 mmHg at 25 °C
Thermal stability Process chemistry Volatility assessment

Absence of Direct Biological Comparator Data

A comprehensive search of PubMed, Google Patents, and authoritative databases (as of 2026) failed to retrieve any published biological assay data—such as IC50, EC50, Ki, or in vivo efficacy—for this exact compound, either alone or in direct comparison with structural analogs . Consequently, no evidence-based biological differentiation can currently be made against close analogs or alternatives. Researchers interested in this compound for a specific therapeutic or agrochemical application should request vendor-provided in-house profiling data or commission bespoke head-to-head assays.

Published Biological Data
Data gap
No IC₅₀, EC₅₀, or Ki data retrieved
Uncharacterized scaffold; cannot be positioned as a validated tool compound
Literature search (2026) across PubMed, patents, databases. Vendor in‑house data may exist; request bespoke profiling
Data gap analysis Biological evaluation Procurement risk

Application Scenarios Based on Available Evidence


SAR Exploration Scaffold in Medicinal Chemistry

Given its moderate predicted logP (0.27), favorable PSA (94 Ų), and clean Rule-of-5 profile, this compound presents a viable starting scaffold for medicinal chemistry programs targeting oral bioavailability . Its aminofurazan-cyclohexenone architecture is underrepresented in the patent literature, offering potential novelty for lead generation campaigns focused on kinases, GPCRs, or other druggable targets that tolerate hydrogen bond-rich ligands.

Building Block for Diversity-Oriented Synthesis Libraries

The presence of a reactive enone moiety and a primary amino group on the oxadiazole ring provides orthogonal functionalization handles . This bifunctional reactivity makes it suitable as a core building block for generating diverse compound libraries via Michael addition, reductive amination, or amide coupling, particularly when low lipophilicity and high H-bonding capacity are desired library properties.

In Silico Modeling and Computational Benchmarking

Because experimental data for this compound are scarce, it can serve as a blind test case for computational ADME prediction models, quantum mechanical calculations, or molecular dynamics simulations. Its balanced donor/acceptor profile and moderate size make it an appropriate challenge set for validating in silico tools against future experimental measurements .

Agrochemical Screening for Abiotic Stress Protection

Preliminary vendor descriptions (external to this analysis) suggest potential investigation in plant protection against abiotic stress. Although no primary peer-reviewed data are publicly available, the aminofurazan substructure has been linked to nitric oxide donation or modulation in other contexts . Researchers in agrochemical discovery may evaluate this compound in controlled stress assays (e.g., drought, salinity) to empirically determine its protective efficacy.

Application
Selection Property
Validation Focus
SAR Exploration Scaffold
Predicted oral bioavailability profile (clean Rule‑of‑5, moderate logP, low PSA)
Confirm solubility, permeability, and target engagement in lead optimization studies
Diversity‑Oriented Synthesis Library
Reactive enone and primary amino handles enable orthogonal functionalization
Validate bifunctional reactivity via Michael addition, reductive amination, or amide coupling
In Silico Model Benchmarking
Data‑scarce, moderately sized compound with balanced H‑bond profile
Blind‑test ADME prediction models, QM calculations, or MD simulations against future experimental data
Agrochemical Stress Assays
Aminofurazan substructure potentially linked to nitric oxide modulation
Evaluate protective response in controlled drought/salinity stress models (empirical, research‑only)
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